
2,4,6-Trifluorophenylsulfur pentafluoride
Overview
Description
2,4,6-Trifluorophenylsulfur pentafluoride is a highly reactive and versatile compound with the molecular formula C6H2F8S and a molecular weight of 258.13 g/mol. This compound is known for its unique chemical properties and has various applications in different fields of research and industry.
Synthetic Routes and Reaction Conditions:
- One method involves the reaction of 1,4-bis(acetoxy)-2-cyclohexene with sulfur pentafluoride bromide under 250 W sunlamp irradiation, followed by dehydrobromination and aromatization reactions .
- Another method includes a triethylborane-catalyzed reaction of 4,5-dichloro-1-cyclohexene with sulfur pentafluoride chloride, followed by dehydrochlorination .
Industrial Production Methods:
- Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Types of Reactions:
Substitution Reactions: this compound can undergo substitution reactions where the fluorine atoms are replaced by other substituents.
Oxidation and Reduction Reactions: This compound can participate in oxidation and reduction reactions, although specific details are not extensively documented.
Common Reagents and Conditions:
- Reagents such as sulfur pentafluoride bromide, sulfur pentafluoride chloride, and triethylborane are commonly used in the synthesis and reactions involving this compound .
Major Products Formed:
Scientific Research Applications
2,4,6-Trifluorophenylsulfur pentafluoride has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,4,6-Trifluorophenylsulfur pentafluoride exerts its effects is not well-documented. its reactivity suggests that it can interact with various molecular targets and pathways, potentially leading to the formation of new chemical bonds and structures.
Comparison with Similar Compounds
- Phenylsulfur pentafluoride
- 2,4-Difluorophenylsulfur pentafluoride
- 2,6-Difluorophenylsulfur pentafluoride
Comparison:
Properties
IUPAC Name |
pentafluoro-(2,4,6-trifluorophenyl)-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F8S/c7-3-1-4(8)6(5(9)2-3)15(10,11,12,13)14/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWQUZXUFKFHSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)S(F)(F)(F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694121 | |
| Record name | 1,3,5-Trifluoro-2-(pentafluoro-lambda~6~-sulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1062610-12-1 | |
| Record name | 1,3,5-Trifluoro-2-(pentafluoro-lambda~6~-sulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


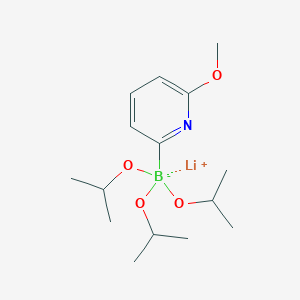


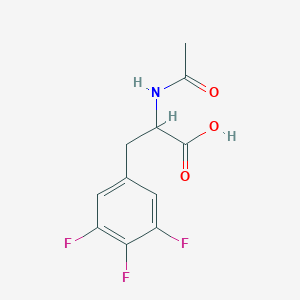
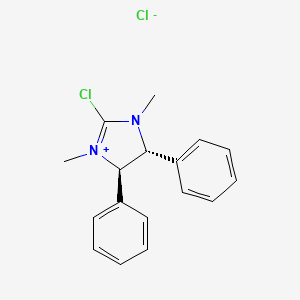


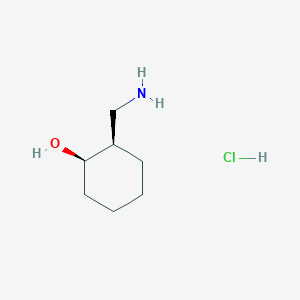

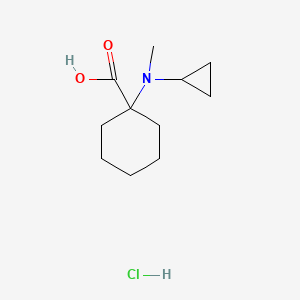

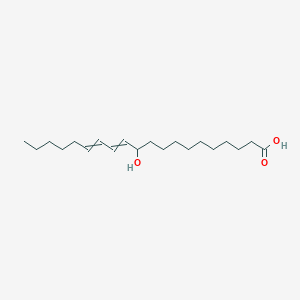
![4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B1501654.png)

